molecular formula C14H10BFN2O3 B7953795 (2-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid

(2-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid

Cat. No.: B7953795
M. Wt: 284.05 g/mol
InChI Key: UAAJIMRNNHIZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid is a boronic acid derivative that features a fluorophenyl group and an oxadiazole ring. This compound is of interest due to its potential applications in organic synthesis, medicinal chemistry, and materials science. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Chemical Reactions Analysis

Types of Reactions

(2-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid has several applications in scientific research:

Properties

IUPAC Name

[2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BFN2O3/c16-12-8-4-2-6-10(12)14-17-13(18-21-14)9-5-1-3-7-11(9)15(19)20/h1-8,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAJIMRNNHIZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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